FGFR4 Kinase Inhibition – Single-Point IC50 from BindingDB
The target compound demonstrated an IC50 of 43 nM against recombinant human FGFR4 kinase in a cell-free assay [1]. No comparative data for a closely related analog (e.g., a 2,4,6-trimethylbenzamide with a different heterocycle) were found in the same assay system. Without a head-to-head comparator, the absolute IC50 value must be interpreted with caution, though it aligns with the potency range of known type I FGFR4 inhibitors.
| Evidence Dimension | FGFR4 tyrosine kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | None identified in the same experimental system |
| Quantified Difference | Not calculable |
| Conditions | Inhibition of recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells, 1 h incubation, caliper mobility shift assay |
Why This Matters
For an FGFR4 inhibitor discovery program, the 43 nM IC50 provides a preliminary indication of biochemical potency, but the absence of a direct comparator prevents any claim of superiority or differentiation.
- [1] BindingDB. (n.d.). PrimarySearch_ki entry for Compound 946199-64-0. Retrieved from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=50710622,51528227,51290260,51493778&PDB=4UXQ View Source
